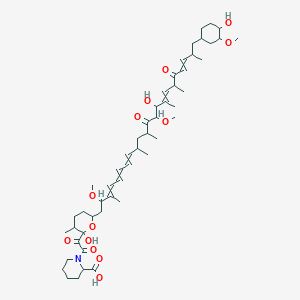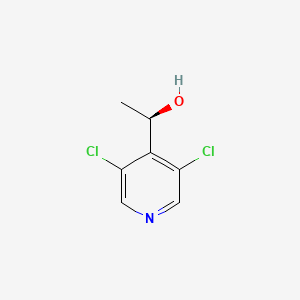
4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
Overview
Description
The compound “4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine” is a derivative of 1,2,4-triazole . It is a heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been analyzed in several studies . For example, in one study, the docking information of four 1,2,4-triazole derivatives possessing the highest and lowest cytotoxic activity were shown .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied . For example, in one study, novel 4H-1,2,4-triazol-3-yl cycloalkanols were synthesized and their structures were established by NMR and MS analysis .Scientific Research Applications
Anticancer Research
The 1,2,4-triazole moiety is a common feature in compounds evaluated for anticancer activities. Compounds with this feature have been shown to possess cytotoxic activities against various tumor cell lines. For instance, 1,2,4-triazole hybrids have demonstrated weak to high cytotoxic activities against MCF-7 and HCT-116 cells, which are breast and colon cancer cell lines respectively . Although the specific compound was not directly studied, it is reasonable to infer that it may also be explored for similar anticancer properties due to the presence of the 1,2,4-triazole group.
Pharmaceutical Testing
Compounds containing the 1,2,4-triazole structure are often used as reference standards in pharmaceutical testing due to their potential biological activities . The compound “4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine” could be used in developing new pharmaceuticals or in quality control during drug manufacturing.
Biological Evaluation
Similar to other triazole derivatives, the compound may be synthesized and evaluated for various biological activities. This includes assessing its selectivity and potency against different cell lines or pathogens .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-4-12(3-1)17-10-15-16-13(17)9-11-5-7-14-8-6-11/h10-12,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFHJUYGATYFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NN=C2CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1432356.png)



![methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B1432361.png)



